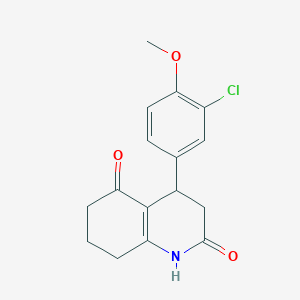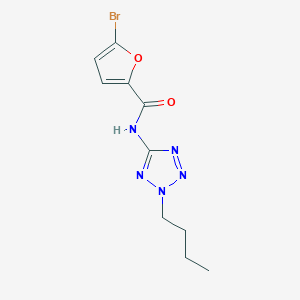![molecular formula C18H22N2O3S B4435835 N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-methylphenyl)propanamide](/img/structure/B4435835.png)
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-methylphenyl)propanamide
Vue d'ensemble
Description
N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(4-methylphenyl)propanamide, commonly known as MMS, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MMS is a small molecule inhibitor that targets specific enzymes and pathways in the body, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
MMS works by inhibiting specific enzymes and pathways in the body. It targets the activity of enzymes such as histone deacetylases and DNA methyltransferases, which play a critical role in regulating gene expression. By inhibiting these enzymes, MMS can alter gene expression patterns and suppress the growth of cancer cells.
Biochemical and Physiological Effects:
MMS has been shown to have a range of biochemical and physiological effects. It can induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Additionally, MMS can modulate the immune system and reduce inflammation, making it a potential candidate for the treatment of autoimmune and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MMS in lab experiments is its specificity. It targets specific enzymes and pathways, making it a useful tool for studying the molecular mechanisms underlying various diseases. However, one limitation of using MMS is its potential toxicity. It can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on MMS. One area of interest is the development of MMS-based therapies for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of MMS on gene expression and cellular processes. Finally, research on the potential toxicity of MMS and ways to mitigate this toxicity could lead to the development of safer and more effective therapies.
Applications De Recherche Scientifique
MMS has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity by inhibiting the growth of cancer cells through the suppression of specific enzymes and pathways. Additionally, MMS has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
IUPAC Name |
N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-(4-methylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S/c1-14-7-9-15(10-8-14)11-12-18(21)19-16-5-4-6-17(13-16)20(2)24(3,22)23/h4-10,13H,11-12H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUJCGRNYEOQHOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CCC(=O)NC2=CC(=CC=C2)N(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(sec-butyl)-4-methoxy-3-[(propylamino)sulfonyl]benzamide](/img/structure/B4435792.png)
![6-chloro-2-{[2-(3,5-dimethyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B4435799.png)


![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetamide](/img/structure/B4435827.png)
![2-methyl-N-(3-pyridinylmethyl)[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4435829.png)
![3-(4-methylphenyl)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4435841.png)

![3-tert-butyl-7-ethyl-9-methyl-1-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4435858.png)
![5-(4-chlorophenyl)-1-(2-methoxyethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4435863.png)
